REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([CH:11]([NH:14][C:15](=[O:18])[O:16][CH3:17])[CH2:12][CH3:13])[CH2:7][CH2:6]2)[O:4]CC1.Cl>CC#N>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([CH:11]([NH:14][C:15](=[O:18])[O:16][CH3:17])[CH2:12][CH3:13])[CH2:7][CH2:6]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
|
Type
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ADDITION
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Details
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The residue was diluted with 10 mL of aq. sodium bicarbonate (1M)
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 2×20 mL of dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)C(CC)NC(OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |